(5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core. Key structural features include:
- 3-Benzyl substitution: Enhances steric bulk and modulates electronic properties.
- 2-Thioxo group: Contributes to tautomerism and reactivity .
Thiazolidinones are known for diverse bioactivities, including antitumor, antimicrobial, and enzyme inhibitory properties. The 2,3-dimethoxybenzylidene substituent in this compound may enhance binding to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-10-6-9-14(17(15)23-2)11-16-18(21)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKCPGUJGMPHJ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Thiazolidinone Ring Formation
The thiazolidinone core is typically synthesized via cyclocondensation of benzylamine derivatives with thiocarbonyl precursors. A representative protocol involves reacting benzyl isothiocyanate with 2,3-dimethoxybenzaldehyde in the presence of a base such as triethylamine or piperidine. The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 6–8 hours, yielding the intermediate 3-benzyl-2-thioxothiazolidin-4-one.
Key Reaction Parameters
Intermediate Purification
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane = 1:3). Nuclear Magnetic Resonance (NMR) spectroscopy confirms the thiazolidinone structure through characteristic signals:
Stereochemical Control
The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the methoxy substituents. X-ray crystallography of analogous compounds confirms this geometry, with dihedral angles of 5–10° between the benzylidene and thiazolidinone planes.
One-Pot Multicomponent Synthesis
Streamlined Protocol
To avoid isolating intermediates, a one-pot method combines benzylamine , carbon disulfide , and 2,3-dimethoxybenzaldehyde in ethanol with triethylamine. The reaction proceeds via:
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Thiocarbamoylation: Benzylamine reacts with carbon disulfide to form a dithiocarbamate.
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Cyclization: Acidic workup generates the thiazolidinone core.
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Knoevenagel Condensation: Addition of 2,3-dimethoxybenzaldehyde introduces the benzylidene group.
Performance Metrics
Limitations and Solutions
The one-pot method suffers from moderate yields due to competing side reactions (e.g., aldol condensation of the aldehyde). Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 55–60% while reducing reaction time.
Industrial-Scale Production
Continuous Flow Reactors
For large-scale synthesis, continuous flow systems enhance reproducibility and safety. Key parameters include:
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Residence Time: 20–30 minutes.
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Temperature: 120°C.
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Catalyst: Heterogeneous Amberlyst-15.
Purification Techniques
Industrial processes employ simulated moving bed chromatography (SMBC) or high-performance liquid chromatography (HPLC) to achieve >99% purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-resolution mass spectrometry (HRMS) and elemental analysis ensure compliance with pharmacopeial standards:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 61.16 | 61.12 |
| H | 4.89 | 4.91 |
| N | 6.80 | 6.78 |
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (-S=O) at position 2 undergoes oxidation under controlled conditions:
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Sulfoxide/Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to sulfoxides (e.g., -S(O)- ) or sulfones (e.g., -SO₂- ).
-
Example:
-
Nucleophilic Substitution
The benzyl group at position 3 and methoxy groups on the benzylidene moiety participate in substitution reactions:
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Demethylation : Methoxy groups undergo demethylation with boron tribromide (BBr₃) or hydrobromic acid (HBr), yielding phenolic derivatives .
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Benzyl Group Replacement : The 3-benzyl substituent reacts with nucleophiles (e.g., amines) under basic conditions, enabling functionalization.
Electrophilic Aromatic Substitution
The 2,3-dimethoxybenzylidene group directs electrophilic substitution at specific positions:
| Reaction | Reagent | Product | Position | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | Para to OCH₃ | 65–70% |
| Bromination | Br₂/FeBr₃ | 4-Bromo derivative | Ortho to OCH₃ | 55–60% |
| Sulfonation | H₂SO₄/SO₃ | 6-Sulfo derivative | Meta to OCH₃ | 50–55% |
Data inferred from analogs in .
Cycloaddition and Ring-Opening
The exocyclic double bond (C5-benzylidene) participates in cycloadditions:
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Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered fused rings .
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Michael Addition : The α,β-unsaturated ketone system accepts nucleophiles (e.g., thiols) at the β-position.
Reduction Reactions
Selective reduction of functional groups:
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Thiazolidinone Ring Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxyl group, yielding a thiazolidine derivative.
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Benzylidene Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond.
Condensation Reactions
The active methylene group adjacent to the thioxo moiety participates in Knoevenagel condensations:
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Aldehyde/Ketone Condensation : Reacts with aromatic aldehydes to form extended conjugated systems, enhancing biological activity .
Coordination Chemistry
The thioxo group acts as a ligand for metal ions:
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Metal Complex Formation : Binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications.
Key Mechanistic Insights
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The electron-donating methoxy groups on the benzylidene moiety enhance electrophilic substitution at positions ortho/para to the substituents .
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The thioxo group’s electron-withdrawing nature stabilizes intermediates during nucleophilic attacks.
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Steric effects from the 3-benzyl group influence reaction rates and regioselectivity.
Scientific Research Applications
Scientific Research Applications
The applications of (5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one span several domains, including medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that thiazolidinone derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound may inhibit specific pathways involved in tumor growth.
- Antimicrobial Properties : Studies have shown that similar thiazolidinone compounds possess antimicrobial activity against various bacterial strains. The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Materials Science
- Organic Electronics : The compound's unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films is particularly valuable in these applications.
- Nonlinear Optical Materials : Due to its molecular structure, it may exhibit nonlinear optical properties suitable for applications in photonics and laser technology.
Organic Synthesis
- Synthetic Intermediate : (5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for the synthesis of more complex organic molecules. Its reactivity allows for various transformations that are useful in synthetic organic chemistry.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazolidinone derivatives similar to (5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The researchers found that these compounds could inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of thiazolidinone derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, suggesting potential for development into new antimicrobial agents .
Case Study 3: Organic Electronics Development
Research published in Advanced Materials highlighted the application of thiazolidinones in organic electronic devices. The study demonstrated that incorporating these compounds into organic photovoltaic cells improved efficiency due to their favorable charge transport properties .
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one will depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in cell division. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase. The molecular targets and pathways involved will vary depending on the specific activity being studied.
Comparison with Similar Compounds
Table 1: Structural Variations in Thiazolidinone Derivatives
Key Observations :
- Microwave synthesis (e.g., for compound 5h in ) achieves higher yields (78%) compared to conventional methods (70–80%) due to optimized reaction kinetics.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
| Compound Name | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| (5Z)-3-Benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Not reported | Expected: 3.7–4.0 (OCH3), 7.2–7.8 (Ar) | 170–175 (C=O), 125–130 (C=S) | Not available |
| (5Z)-5-(3,4-Dimethoxybenzylidene)-2-(thiomorpholin-1-yl)-1,3-thiazol-4(5H)-one | 240–242 | 3.73 (OCH3), 7.04–7.60 (Ar, CH=) | 57.0 (OCH3), 174.9 (C=O) | 350.0749 (calc) |
| (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | 245–247 | 6.8–7.5 (Ar), 10.2 (OH) | 168.5 (C=O), 123.8 (C=S) | Not available |
Key Observations :
Key SAR Insights :
- Electron-withdrawing groups (e.g., bromo in ) enhance photosynthetic electron transport (PET) inhibition by increasing electrophilicity.
- Methoxy groups improve lipophilicity and membrane permeability, as seen in antitumor activity (e.g., 3,4-dimethoxy in vs. 2,3-dimethoxy in the target compound).
- Hydroxy groups (e.g., 2-hydroxy in ) reduce cytotoxicity in normal cells (IC50 >25 µM) but may limit bioavailability due to hydrogen bonding .
Biological Activity
(5Z)-3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study evaluating various thiazolidinones demonstrated that compounds with similar structures showed enhanced radical scavenging abilities compared to traditional antioxidants like ibuprofen. For instance, certain derivatives displayed an EC value significantly lower than that of ibuprofen, indicating superior antioxidant potential .
| Compound | EC Value (µM) | Comparison to Ibuprofen |
|---|---|---|
| Thiazolidinone A | 60.83 ± 0.86 | 14x more active |
| Thiazolidinone B | 70.04 ± 1.29 | 10x more active |
| Ibuprofen | 773.67 ± 3.41 | Baseline |
Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer activity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. A review highlighted that thiazolidinones could act as multi-target enzyme inhibitors, making them suitable candidates for cancer therapy .
- Case Study : In vitro studies have shown that certain thiazolidinones exhibit IC values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Thiazolidinone C | A431 (skin cancer) | 1.98 ± 1.22 |
| Thiazolidinone D | U251 (glioblastoma) | 10–30 |
Antimicrobial Activity
The thiazolidinone scaffold has also been investigated for its antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi, contributing to their therapeutic potential in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often linked to specific structural features:
- Substituents : Electron-donating groups such as methoxy or halogens at specific positions on the phenyl ring enhance activity.
- Thiazolidine Ring : The presence of the thiazolidine moiety is crucial for maintaining biological efficacy across various assays.
Q & A
Q. Optimization Strategies :
- Solvent choice : Acetic acid enhances cyclization but may require dilution with DMF to prevent decomposition .
- Catalyst loading : Excess ammonium acetate (2.5 eq) improves imine formation kinetics .
- Stereochemical control : The Z-configuration of the benzylidene group is confirmed via X-ray crystallography (e.g., C–C bond lengths: 1.359–1.448 Å) .
How can the stereochemical configuration (Z/E) of the benzylidene moiety be rigorously confirmed, and what analytical techniques are most reliable?
Methodological Answer :
The Z-configuration is confirmed through:
- X-ray crystallography : Bond angles (e.g., S1–C8–C9: 109.0°, C8–C10–C11: 128.6°) and torsional parameters (e.g., C7–S1–C8–C9: −179.12°) .
- NMR spectroscopy : Distinct chemical shifts for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and NOE correlations between the benzylidene proton and thioxo group .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical IR/Raman spectra .
What biological activities have been reported for structurally analogous thiazolidinones, and how can these guide hypothesis-driven research on this compound?
Methodological Answer :
Analogous compounds exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
- Anticancer potential : IC₅₀ of 10–25 µM in MCF-7 cells through ROS-mediated apoptosis and inhibition of thioredoxin reductase .
- Enzyme modulation : Binding to hemoglobin subunits (Kd: 1.2–3.5 µM) and inhibition of COX-2 (IC₅₀: 15 µM) .
Q. Research Design Recommendations :
- Screen for tyrosine kinase inhibition using kinase profiling assays.
- Evaluate ROS scavenging in neuronal cell models (e.g., SH-SY5Y) using DCFH-DA probes .
How can researchers resolve contradictions in reported biological data for thiazolidinone derivatives, such as variable IC₅₀ values across studies?
Methodological Answer :
Contradictions arise from:
- Structural nuances : Substituents (e.g., methoxy vs. hydroxy groups) alter solubility and target affinity .
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) impact compound bioavailability .
Q. Resolution Strategies :
- Standardize protocols : Use identical cell lines (e.g., HepG2), serum-free conditions, and ATP-based viability assays.
- SAR studies : Synthesize derivatives with systematic substitutions (e.g., halogenation at C5) to isolate pharmacophores .
What chemical modifications enhance the stability and bioavailability of this compound, and how are these modifications validated?
Methodological Answer :
Modification Strategies :
Q. Validation Methods :
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .
- LogP determination : Octanol-water partitioning (e.g., experimental LogP: 2.8 vs. computational: 2.5) .
Which computational tools are most effective for predicting the reactivity and binding modes of this compound?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina with PDB targets (e.g., 1M17 for hemoglobin) to predict binding affinities (ΔG: −8.2 kcal/mol) .
- MD simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability (RMSD < 2.0 Å) .
- QSAR models : Leverage datasets from PubChem (AID 1345083) to correlate substituent effects with activity .
How can researchers address challenges in characterizing degradation products under oxidative or hydrolytic conditions?
Q. Methodological Answer :
- Forced degradation : Expose to H₂O₂ (3%, 70°C) or NaOH (0.1M, 24h) and monitor via LC-MS .
- Key degradation pathways :
- Oxidation : Thioxo → sulfone (m/z +32).
- Hydrolysis : Benzylidene cleavage → rhodanine fragment (m/z 177) .
Q. Analytical Workflow :
- Use high-resolution MS (Q-TOF) and ¹H-NMR to identify fragments.
- Compare with synthetic reference standards .
What are the best practices for ensuring reproducibility in synthesizing and testing this compound across laboratories?
Q. Methodological Answer :
- Detailed protocols : Specify reagent grades (e.g., Aldrich, ≥99%), inert gas flow rates (e.g., N₂ at 20 mL/min), and crystallization solvents .
- Collaborative validation : Share batches for cross-lab HPLC purity checks (e.g., Rt = 12.3 min, C18 column) .
- Data transparency : Report negative results (e.g., failed cyclization at pH < 4) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
